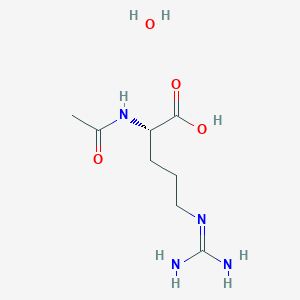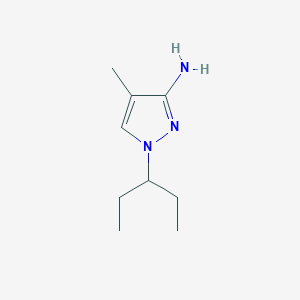
4-methyl-1-(pentan-3-yl)-1H-pyrazol-3-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-methyl-1-(pentan-3-yl)-1H-pyrazol-3-amine is an organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This specific compound is characterized by a methyl group at the 4-position and a pentan-3-yl group at the 1-position of the pyrazole ring, with an amine group at the 3-position.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-1-(pentan-3-yl)-1H-pyrazol-3-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-methyl-3-pentanone with hydrazine hydrate to form the corresponding hydrazone, followed by cyclization under acidic conditions to yield the pyrazole ring. The reaction conditions often involve refluxing the mixture in ethanol or another suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product.
化学反应分析
Types of Reactions
4-methyl-1-(pentan-3-yl)-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include pyrazole oxides, reduced amine derivatives, and substituted pyrazoles with various functional groups.
科学研究应用
4-methyl-1-(pentan-3-yl)-1H-pyrazol-3-amine has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research explores its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is utilized in the production of agrochemicals, dyes, and other industrial chemicals.
作用机制
The mechanism of action of 4-methyl-1-(pentan-3-yl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or receptor antagonism, leading to the observed biological effects.
相似化合物的比较
Similar Compounds
- 4-methyl-1-(methylamino)pentan-3-ylphenol
- 1-(4-fluorophenyl)-2-(methylamino)pentan-1-one
- 1-(4-methylphenyl)-2-(ethylamino)pentan-1-one
Uniqueness
4-methyl-1-(pentan-3-yl)-1H-pyrazol-3-amine is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Its structural features allow for specific interactions with molecular targets, differentiating it from other similar compounds.
属性
分子式 |
C9H17N3 |
|---|---|
分子量 |
167.25 g/mol |
IUPAC 名称 |
4-methyl-1-pentan-3-ylpyrazol-3-amine |
InChI |
InChI=1S/C9H17N3/c1-4-8(5-2)12-6-7(3)9(10)11-12/h6,8H,4-5H2,1-3H3,(H2,10,11) |
InChI 键 |
BPCXRXAWEWZNSA-UHFFFAOYSA-N |
规范 SMILES |
CCC(CC)N1C=C(C(=N1)N)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,1-Dioxido-2,3-dihydro-4H-thieno[2,3-b]thiopyran-4-yl 2-chlorobenzoate](/img/structure/B13058604.png)
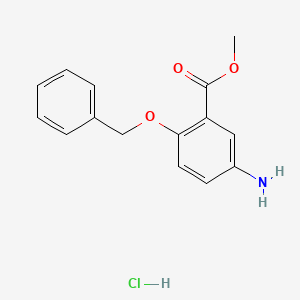

![Benzyl ((2S,4r,5R)-5-aminospiro[3.3]heptan-2-yl)carbamate](/img/structure/B13058623.png)
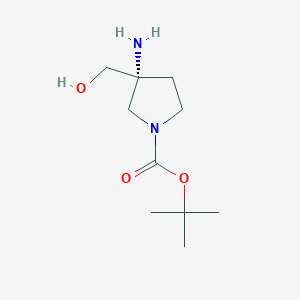
![(Z)-{[4-(morpholin-4-yl)-3-nitrophenyl]methylidene}aminocyclopropanecarboxylate](/img/structure/B13058628.png)
![4-Chloro-7-methylthieno[3,2-d]pyrimidine-6-carboxylic acid](/img/structure/B13058636.png)

![2-Bromo-7-fluoroimidazo[1,2-A]pyridin-6-OL](/img/structure/B13058640.png)
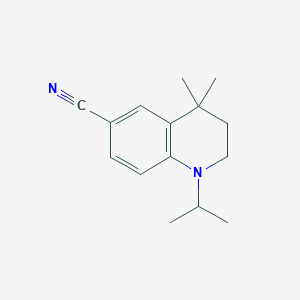
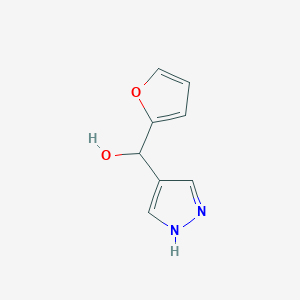
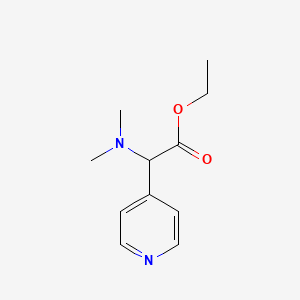
![1-[(5-Chlorothiophen-3-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B13058665.png)
